1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C8H5ClF3O2 It is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethyl group attached to an ethanone backbone
Mechanism of Action
Target of Action
The compound has been associated with antioxidant activity , suggesting it may interact with reactive oxygen species (ROS) or enzymes involved in oxidative stress.
Mode of Action
Given its antioxidant activity , it’s plausible that the compound may neutralize ROS, thereby preventing cellular damage
Result of Action
The primary known result of 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone’s action is its antioxidant activity . This suggests that the compound may protect cells from damage caused by ROS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being confirmed by spectroscopic techniques such as NMR and IR spectroscopy .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 1-(5-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanol.
Substitution: Formation of derivatives such as 1-(5-azido-2-hydroxyphenyl)-2,2,2-trifluoroethanone.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring, leading to distinct biological activities.
N-(5-Chloro-2-hydroxyphenyl)acetamide: Features an acetamide group, which alters its solubility and interaction with biological targets.
Uniqueness
1-(5-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects.
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZOWUWNOVSDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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